A significant area of research explores levobupivacaine's effectiveness in managing pain after various surgical procedures. Studies have compared its efficacy and safety with other local anesthetics, such as bupivacaine and ropivacaine, in various contexts, including:
Compared to its parent drug, bupivacaine, levobupivacaine is considered a safer alternative due to its reduced cardiotoxicity and neurotoxicity. Research is ongoing to further understand and solidify its safety profile, including:
Researchers are exploring various delivery methods to optimize the efficacy and safety of levobupivacaine. This includes:
Levobupivacaine hydrochloride is an amino-amide local anesthetic derived from bupivacaine, specifically the S-enantiomer. It is utilized primarily for its analgesic properties, providing motor and sensory blockade in various medical procedures. The compound is characterized by its chemical formula, C₁₈H₂₉ClN₂O, and is commonly marketed under the trade name Chirocaine by AstraZeneca. Levobupivacaine demonstrates a lower incidence of vasodilation compared to its racemic counterpart, bupivacaine, and has a longer duration of action, making it a preferred option in clinical settings .
Levobupivacaine hydrochloride is generally well-tolerated, but like other local anesthetics, it can cause adverse effects, including:
Data on specific toxicity levels:
Levobupivacaine undergoes significant metabolic transformations primarily in the liver. The cytochrome P450 enzyme system, particularly isoforms CYP1A2 and CYP3A4, facilitates its biotransformation into inactive metabolites such as 3-hydroxy-levobupivacaine and desbutyl-levobupivacaine . These metabolites are further conjugated to glucuronic acid and sulfate esters before excretion. Notably, no unchanged levobupivacaine is detected in urine or feces, underscoring its extensive metabolism .
Levobupivacaine functions by reversibly binding to voltage-gated sodium channels in neuronal membranes. This interaction stabilizes the membrane and inhibits the initiation and propagation of nerve impulses, effectively blocking pain transmission . Its pharmacokinetics include an onset of action within 15 minutes and a duration that can extend up to 16 hours, depending on the administration route . The elimination half-life is approximately 80 minutes .
The synthesis of levobupivacaine has evolved over time. A notable method involves a five-step process starting from Nα-CBZ (S)-lysine, which includes oxidative de-animation and stereospecific ring closure to form the pipecolamide core structure . A more recent approach simplifies this to a three-step process that achieves high optical purity (at least 99%). This method involves reacting (S)-2,6-pipecocholxylide with 1-bromobutane in the presence of a base like potassium carbonate, followed by recrystallization to isolate levobupivacaine hydrochloride .
Levobupivacaine may interact with other medications. For instance, it can decrease the excretion rate of ammonium chloride, potentially leading to elevated serum levels of this compound . Additionally, careful monitoring is advised when used alongside other central nervous system depressants due to additive effects on sedation and respiratory depression.
Levobupivacaine shares structural similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Potency Compared to Levobupivacaine | Duration of Action | Unique Features |
|---|---|---|---|---|
| Bupivacaine | Amino-amide | More potent (approximately 13% more) | Longer | Higher risk of cardiovascular toxicity |
| Ropivacaine | Amino-amide | Less potent | Similar | Lower cardiotoxicity risk |
| Mepivacaine | Amino-amide | Similar potency | Shorter | Faster onset but shorter duration |
| Prilocaine | Amino-amide | Less potent | Similar | Metabolized to ortho-toluidine |
Levobupivacaine's unique profile includes its reduced potency compared to bupivacaine while offering a safer cardiovascular profile and prolonged action time .
Levobupivacaine hydrochloride is an amino-amide local anesthetic compound with the molecular formula C₁₈H₂₉ClN₂O and a molecular weight of 324.89 g/mol [1] [2] [3]. The compound belongs to the family of n-alkylsubstituted pipecoloxylidide and represents the hydrochloride salt form of levobupivacaine [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride [1] [2] [5].
The structural framework of levobupivacaine hydrochloride consists of a piperidine ring system substituted with a butyl group at the nitrogen atom and bearing a carboxamide functional group at the 2-position [31] [33]. The carboxamide nitrogen is connected to a 2,6-dimethylphenyl group, creating the characteristic pipecoloxylidide structure [3] [4]. The compound is assigned the Chemical Abstracts Service registry number 27262-48-2 [1] [2] [13].
Table 1: Basic Physical and Chemical Properties of Levobupivacaine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₉ClN₂O |
| Molecular Weight (g/mol) | 324.89 |
| CAS Number | 27262-48-2 |
| IUPAC Name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride |
| Appearance | Powder/Crystalline solid |
| Color | White to beige |
| Storage Temperature | 2-8°C |
Levobupivacaine hydrochloride exhibits stereoisomerism due to the presence of an asymmetric carbon atom at the 2-position of the piperidine ring, which acts as a chiral center [9] [31] [32]. The compound represents the S-(-)-enantiomer of bupivacaine, making it the levorotatory stereoisomer [9] [10] [31]. This chirality is designated using the Cahn-Ingold-Prelog priority rules, where the compound possesses the (S)-configuration at the stereogenic center [1] [3] [33].
The stereochemical designation is critical for understanding the compound's three-dimensional structure and its interactions with biological targets [10] [33]. Unlike racemic bupivacaine, which contains equal proportions of both R-(+) and S-(-) enantiomers, levobupivacaine hydrochloride consists exclusively of the S-(-) enantiomer [10] [32] [33]. This enantiomeric purity is reflected in the compound's optical activity and its distinct pharmacological profile compared to the racemic mixture [9] [10].
The molecular structure can be represented using various chemical notation systems, including the Simplified Molecular Input Line Entry System: CC1=C(NC([C@H]2N(CCCC)CCCC2)=O)C(C)=CC=C1.Cl, where the @ symbol indicates the specific stereochemical configuration at the chiral center [4] [5] [18].
Levobupivacaine hydrochloride exhibits a melting point of 254°C, accompanied by decomposition [13] [15] [18]. This thermal behavior indicates that the compound undergoes degradation at its melting point rather than forming a clear liquid phase [13] [39]. The decomposition at the melting point is characteristic of many pharmaceutical hydrochloride salts and reflects the thermal instability of the compound at elevated temperatures [40] [41].
Thermal analysis studies using differential scanning calorimetry and thermogravimetric analysis have provided insights into the thermal behavior of similar local anesthetic compounds [34] [38]. The compound demonstrates thermal stability under normal storage conditions but begins to decompose when subjected to temperatures approaching its melting point [17] [40]. The estimated boiling point is calculated to be 423.4°C at 760 mmHg, though this value is theoretical due to the compound's decomposition at lower temperatures [13] [39].
Table 2: Thermal Properties of Levobupivacaine Hydrochloride
| Property | Value | Reference/Method |
|---|---|---|
| Melting Point | 254°C (with decomposition) | Literature data |
| Decomposition Temperature | Decomposes at melting point | DSC/TGA analysis |
| Boiling Point (estimated) | 423.4°C at 760 mmHg | Calculated estimate |
| Flash Point (estimated) | 209.9°C | Calculated estimate |
| Thermal Stability | Stable under normal conditions | Storage studies |
Levobupivacaine hydrochloride demonstrates variable solubility depending on the solvent system employed [4] [15] [19]. In aqueous solutions, the compound exhibits good solubility with reported values of 20 mg/mL, yielding clear solutions [4] [15] [18]. However, alternative sources report significantly lower aqueous solubility of approximately 0.0267 mg/mL, suggesting potential variability in measurement conditions or crystal forms [3].
The compound shows excellent solubility in organic solvents, particularly dimethyl sulfoxide and ethanol, with solubility values reaching 58 mg/mL (201.08 mM) in both solvents [21] [4]. In dimethyl formamide, the solubility is more limited at approximately 1 mg/mL [19]. When formulated in mixed solvent systems such as dimethyl sulfoxide:phosphate-buffered saline (pH 7.2) in a 1:3 ratio, the solubility decreases to 0.25 mg/mL [19].
Table 3: Solubility Profile of Levobupivacaine Hydrochloride
| Solvent | Solubility | Notes |
|---|---|---|
| Water | 20 mg/mL (clear) | Good aqueous solubility |
| Water (alternative source) | ~0.0267 mg/mL | Alternative reported value |
| DMSO | 58 mg/mL (201.08 mM) | Excellent solubility |
| Dimethyl formamide (DMF) | ~1 mg/mL | Limited solubility |
| Ethanol | 58 mg/mL (201.08 mM) | Good solubility |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Buffer system |
| Organic solvents | Generally soluble | Variable depending on solvent |
The optical rotation of levobupivacaine hydrochloride reflects its chiral nature and enantiomeric purity [15] [18] [22]. The specific rotation [α]D is reported as -12.5° when measured at a concentration of 2 g/100 mL in water [15] [18]. Alternative measurements report optical activity values ranging from -10 to -14°, measured at a concentration of 1.0 g/100 mL in water [4] [5] [18].
These negative values confirm the levorotatory nature of the compound, indicating that it rotates plane-polarized light in a counterclockwise direction [12] [14] [22]. The optical rotation measurements are typically performed at room temperature using the sodium D-line (589 nm) as the light source [12] [22]. The consistency of the negative rotation values across different sources confirms the enantiomeric purity and identity of the S-(-) configuration [9] [20].
Table 4: Optical Rotation Properties of Levobupivacaine Hydrochloride
| Parameter | Value | Source |
|---|---|---|
| Specific Rotation [α]D | -12.5° | ChemicalBook |
| Specific Rotation [α]D (alternative) | -10 to -14° | Sigma-Aldrich |
| Optical Activity [α]/D | -10 to -14° | Multiple sources |
| Concentration | c = 2 (water) | Standard concentration |
| Solvent | Water/H₂O | Polar protic solvent |
| Temperature | Room temperature | Standard conditions |
Nuclear magnetic resonance spectroscopy provides detailed structural information about levobupivacaine hydrochloride through analysis of both proton and carbon-13 nuclei [23] [25] [16]. The compound's nuclear magnetic resonance spectrum reflects the characteristic signals of the piperidine ring system, the butyl substituent, and the 2,6-dimethylphenyl group [16] [25].
The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic protons of the dimethylphenyl group, typically appearing in the downfield region [25] [27]. The piperidine ring protons generate complex multiplet patterns due to the cyclic structure and the presence of the chiral center [23] [25]. The butyl chain produces characteristic triplet and multiplet signals reflecting the methyl and methylene groups [25] [27].
Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon framework of the molecule [25] [16]. The spectrum shows distinct signals for the carbonyl carbon of the amide group, the aromatic carbons of the phenyl ring, and the aliphatic carbons of both the piperidine ring and the butyl substituent [16] [25]. The stereochemical information is preserved in the carbon-13 spectrum, with the chiral center carbon showing characteristic chemical shift values [25] [35].
Mass spectrometry analysis of levobupivacaine hydrochloride reveals characteristic fragmentation patterns that aid in structural identification [26] [28] [16]. The molecular ion peak appears at m/z 325 for the protonated molecular ion [M+H]⁺, corresponding to the molecular weight of the hydrochloride salt [26] [28].
Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the butyl group and formation of characteristic fragment ions [26] [28]. The amide linkage represents another potential fragmentation site, leading to the separation of the piperidine-containing portion from the dimethylphenyl group [26] [28]. These fragmentation patterns are consistent with those observed for related local anesthetic compounds and provide valuable structural confirmation [26] [28].
The base peak in the mass spectrum typically corresponds to a stable fragment ion formed through rearrangement processes [26] [28]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and assist in distinguishing the compound from structural isomers [26] [35].
Infrared spectroscopy of levobupivacaine hydrochloride reveals characteristic absorption bands corresponding to the functional groups present in the molecule [27] [29] [30]. The spectrum exhibits a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretch of the amide group [27] [29]. The nitrogen-hydrogen stretch of the amide appears as a medium-intensity band in the 3200-3400 cm⁻¹ region [27] [29].
Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with distinct patterns for aromatic and aliphatic carbon-hydrogen bonds [27] [29]. The aromatic carbon-carbon stretching modes typically appear around 1600 cm⁻¹ and 1500 cm⁻¹ [27] [29]. The fingerprint region below 1400 cm⁻¹ contains numerous bands that provide a unique spectroscopic signature for the compound [27] [29].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and molecular vibrations that may be weak or absent in the infrared spectrum [30] [34]. The Raman spectrum shows characteristic bands for the aromatic ring breathing modes and carbon-nitrogen stretching vibrations [30]. The combination of infrared and Raman spectroscopy provides comprehensive vibrational information for structural characterization and quality control applications [30] [34].
Levobupivacaine hydrochloride represents the isolated S-(-) enantiomer of racemic bupivacaine, sharing an identical molecular framework but differing in stereochemical configuration [31] [32] [33]. Both compounds possess the same molecular formula for their respective free base forms (C₁₈H₂₈N₂O), but levobupivacaine hydrochloride exists as a single enantiomer rather than a racemic mixture [31] [33].
The structural similarity extends to the presence of the same functional groups: the piperidine ring, the butyl substituent, the amide linkage, and the 2,6-dimethylphenyl group [31] [33]. The key difference lies in the three-dimensional arrangement around the chiral center at the 2-position of the piperidine ring [31] [32] [33]. This stereochemical difference results in distinct optical rotation properties, with levobupivacaine showing levorotatory behavior while dextrobupivacaine exhibits dextrorotatory characteristics [10] [14] [31].
The enantiomeric relationship between levobupivacaine and dextrobupivacaine means that they are non-superimposable mirror images with identical physical properties in achiral environments but different interactions with chiral biological systems [10] [31] [33]. The isolation of the single S-(-) enantiomer eliminates the complexity associated with racemic mixtures and provides a chirally pure compound for pharmaceutical applications [10] [31] [32].
Table 5: Structural Identifiers for Levobupivacaine Hydrochloride
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 |
| InChI Key | SIEYLFHKZGLBNX-NTISSMGPSA-N |
| SMILES | CC1=C(NC([C@H]2N(CCCC)CCCC2)=O)C(C)=CC=C1.Cl |
| ChEBI ID | CHEBI:31772 |
| ChEMBL ID | CHEMBL1200749 |
| UNII | J998RDZ51I |
| KEGG ID | D01287 |
Acute Toxic;Irritant